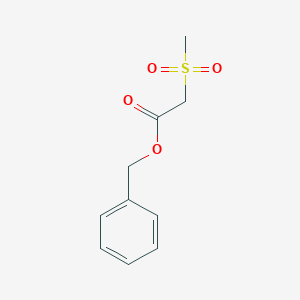

Benzyl 2-methanesulfonylacetate

Descripción general

Descripción

Benzyl 2-methanesulfonylacetate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Benzyl 2-methanesulfonylacetate consists of 10 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Benzoxazoles

Benzyl 2-methanesulfonylacetate has been utilized in the synthesis of 2-substituted benzoxazoles. This process involves the reaction of 2-aminophenol with acid chlorides and is facilitated by methanesulfonic acid, demonstrating the reagent's versatility in various organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).

Alkylation of sp3 C-H Bonds

The compound is also used in the manganese dioxide-methanesulfonic acid oxidation system for direct coupling of benzylic ethers and carbamates with ketones. This illustrates its role in facilitating oxidative C-H bond activation, which is significant in the field of organic chemistry (Liu et al., 2013).

Generation of o-Quinodimethanes

Another application includes the reaction of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates with potassium fluoride to produce o-quinodimethanes. These are then trapped with electron-deficient olefins to form [4+2] cycloadducts, showcasing its use in complex organic synthesis (Shirakawa & Sano, 2014).

Catalysis and Material Science

Catalyst for Linear Alkylbenzenes Production

Methanesulfonic acid, a key component in Benzyl 2-methanesulfonylacetate, acts as a catalyst for the electrophilic addition of long-chain olefins to benzene. This process is significant in the production of linear alkylbenzenes, highlighting the compound's role in industrial chemistry (Luong et al., 2004).

Synthesis of Benzothiazoles

It is also involved in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. The simplicity of this method and its use of diverse carboxylic acids underline the compound's utility in facilitating various chemical reactions (Sharghi & Asemani, 2009).

Pharmaceutical Applications

- Synthesis of Benzylic Sulfonamides: Benzyl 2-methanesulfonylacetate is instrumental in the development of benzylic sulfonamides. An efficient strategy involving palladium-catalyzed cross-coupling and sulfonamide metathesis has been developed, highlighting its potential in pharmaceutical synthesis (Grimm et al., 2007).

Environmental and Green Chemistry

- Adsorption in Aquaculture Systems: In the environmental sector, the adsorptive removal of anaesthetics from water in Recirculating Aquaculture Systems was studied, comparing biochars from paper mill sludge with a commercial activated carbon. This research explores the potential environmental applications of materials related to benzyl 2-methanesulfonylacetate (Ferreira et al., 2016).

Propiedades

IUPAC Name |

benzyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(12,13)8-10(11)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJZWSNCLNIXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-methanesulfonylacetate | |

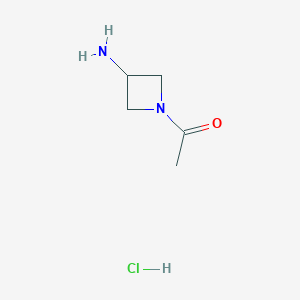

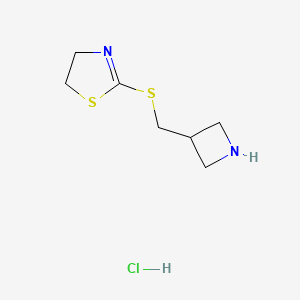

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)